2-Bromostyrene
Description
Significance as a Versatile Chemical Intermediate and Research Substrate
The dual reactivity of 2-bromostyrene (B128962) is central to its importance. The vinyl group readily participates in polymerization reactions, making it a valuable monomer for creating specialized polymers. guidechem.comsolubilityofthings.com Simultaneously, the bromo-substituted benzene (B151609) ring is amenable to a host of cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. guidechem.com This has positioned this compound as a key reagent in the construction of intricate molecular architectures.
One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tamu.eduontosight.ai These reactions are fundamental in medicinal chemistry for drug discovery and development. tamu.edu For instance, this compound is a precursor in the synthesis of various heterocyclic compounds, including carbazoles, indoles, dibenzazepines, and acridines, which are important structural motifs in many biologically active molecules. capes.gov.bracs.org
The compound is also instrumental in the synthesis of functionalized materials. It can be used as a cross-linking agent in the production of fire-resistant polyesters and in the creation of chromophore-functionalized silsesquioxanes, which have potential applications in photophysics. apolloscientific.co.ukchemicalbook.comsci-hub.se
Historical Contexts in Organic Synthesis Research
The study and application of this compound and its derivatives have evolved significantly since the mid-20th century. solubilityofthings.com Early research likely focused on understanding its fundamental reactivity and exploring its potential in basic organic transformations. A notable synthesis of 2'-bromostyrene was published in the Journal of Chemical Education in 1991, highlighting its relevance in academic settings. acs.org
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, a discovery awarded the Nobel Prize in Chemistry in 2010, dramatically expanded the utility of halo-aromatics like this compound. The Buchwald-Hartwig amination, for example, which forms carbon-nitrogen bonds, has been successfully applied to this compound, enabling the synthesis of complex amines. nih.govnih.gov
Similarly, the Suzuki-Miyaura coupling has become a workhorse in organic synthesis, and this compound is a common substrate. tamu.edu Research has demonstrated its use in the synthesis of phenanthrene (B1679779) and in the preparation of precursors for ladder-type polymers. tamu.edursc.org These historical developments have solidified the role of this compound as an indispensable tool for synthetic chemists.
Current Paradigms and Future Research Trajectories
Contemporary research continues to uncover new applications and more efficient synthetic routes involving this compound. A key focus is the development of "green" and sustainable chemical processes. For example, efforts are being made to conduct reactions in environmentally benign solvents like water, using micellar catalysis to facilitate the transformation of hydrophobic substrates such as this compound. researchgate.net
Furthermore, novel catalytic systems are being explored to enhance the reactivity and selectivity of reactions involving this compound. Copper-catalyzed reactions, for instance, have shown promise in formal hydrobromination and 1,3-halogen migration reactions, offering new pathways to functionalized products. nih.govrsc.orgnih.gov These methods provide access to chiral benzyl (B1604629) bromides, which are valuable synthetic intermediates. nih.gov
Future research is likely to focus on expanding the scope of these new catalytic methods and applying them to the synthesis of increasingly complex and functional molecules. The development of enantioselective transformations involving this compound remains a significant goal, as does its incorporation into advanced materials with tailored electronic and photophysical properties. rsc.orgnih.gov The use of this compound in cascade reactions, where multiple transformations occur in a single pot, is also an area of growing interest, offering more efficient and atom-economical synthetic routes. mdpi.com
Interactive Data Tables
Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Vinylphenylboronic acid | Pd(PPh3)4 / K2CO3 | Biphenyl (B1667301) derivative | Not specified | tamu.edursc.org |
| Buchwald-Hartwig Amination | Secondary Amines | [Pd2(dba)3] / BINAP / NaOtBu | Enamines | Nearly quantitative | nih.gov |
| Buchwald-Hartwig Amination | 2-Chloroaniline (B154045) derivatives | Pd-based | Diphenylamine (B1679370) intermediates | Not specified | capes.gov.bracs.org |
| Heck Coupling | 1-Bromo-3-iodobenzene | Palladium(II) acetate (B1210297) | trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene | Not specified | chemicalbook.com |
Table 2: Novel Copper-Catalyzed Reactions Involving this compound
| Reaction Type | Key Features | Catalyst System | Product Type | Enantiomeric Ratio (er) | Reference |
| Formal Asymmetric Hydrobromination | 1,3-Halogen migration and borylation | Cu(I) / (S,S)-Ph-BPE | Chiral benzyl bromide | 98:2 | nih.gov |
| 1,3-Halogen Migration/Borylation | Mechanistic studies, formal sigmatropic shifts | Cu(I) / dCype | Aryl boronic ester | Not applicable | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethenylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOCHFYWWVSAI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27290-16-0 | |
| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8040777 | |
| Record name | 2-Bromostyrene | |
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Molecular Weight |
183.04 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
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CAS No. |
2039-88-5, 125904-11-2 | |
| Record name | 2-Bromostyrene | |
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| Record name | 2-Bromostyrene | |
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| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
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| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
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| Record name | 2-Bromostyrene | |
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| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |
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| Record name | Reaction mass of bromostyrene and dibromostyrene | |
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| Record name | 2-BROMOSTYRENE | |
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Synthetic Methodologies for 2 Bromostyrene and Its Derivatives
Classical Preparative Approaches
Dehydration of Bromophenyl Methyl Carbinols
One of the established methods for preparing bromostyrene isomers involves the dehydration of the corresponding bromophenyl methyl carbinol. google.com This reaction is a fundamental transformation in organic synthesis, where an alcohol is converted to an alkene by the elimination of a water molecule. The process typically requires an acid catalyst and heat to proceed. For instance, the dehydration of 2-bromophenyl methyl carbinol yields 2-bromostyrene (B128962). The efficiency of this method can be influenced by the specific carbinol isomer (ortho, meta, or para) and the reaction conditions employed.
Dehydrohalogenation of Haloethyl Bromobenzenes
Dehydrohalogenation represents another classical route to bromostyrenes. google.com This method involves the elimination of a hydrogen halide from a haloethyl bromobenzene (B47551) substrate. google.com The reaction is typically carried out in the presence of a base. A notable process involves the dehydrohalogenation of a 1- or 2-haloethyl bromobenzene by reacting it with a tertiary alcohol in an alkaline medium, facilitated by a phase transfer catalyst. google.com This approach can be applied to produce various ar-monobromostyrenes and ar-substituted polybromostyrenes. google.com For example, reacting β-bromoethyl bromobenzene in the presence of butanol and molten salts has been shown to produce bromostyrene in high yield. google.com
| Starting Material | Reagents | Product | Yield (%) |
| β-bromoethyl bromobenzene | Butanol, Molten Salts | Bromostyrene | 88 |
| α-bromoethyl bromobenzene | Methanol, Nitrogen Stream | Bromostyrene | - |
This table summarizes the dehydrohalogenation reactions to produce bromostyrene.
Decarboxylative Bromination of Cinnamic Acid Derivatives
The decarboxylative bromination of cinnamic acid and its derivatives provides a pathway to β-bromostyrenes. researchgate.net This reaction, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxylic acid group with a bromine atom. semanticscholar.org Various reagents and conditions have been explored to optimize this transformation. For instance, the reaction of cinnamic acid with N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate (B1210297) in an aqueous polyacrylic acid solution can produce (E)-β-bromostyrene with high stereoselectivity and yield. google.com Another approach involves the use of pyridine (B92270) hydrobromide perbromide as the bromine source. researchgate.net Chemoenzymatic methods using chloroperoxidase to generate hypobromite (B1234621) have also been reported for the bromodecarboxylation of α,β-unsaturated carboxylic acids. researchgate.net
| Cinnamic Acid Derivative | Brominating Agent | Catalyst/Solvent | Product | Yield (%) |
| Cinnamic Acid | N-Bromosuccinimide (NBS) | Lithium Acetate, Polyacrylic Acid (aq) | (E)-β-Bromostyrene | 97.7 |
| Cinnamic Acid Analogs | Pyridine Hydrobromide Perbromide | Acetic Acid in CH2Cl2 | (E)-β-Bromostyrenes | 59-81 |
| α,β-Unsaturated Carboxylic Acids | H2O2, Bromide | Chloroperoxidase | Vinyl Bromides | - |
This table presents various methods for the decarboxylative bromination of cinnamic acid derivatives.
Modern Catalytic Synthesis Strategies
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for synthesizing substituted alkenes, including derivatives of this compound. researchgate.net While the classic Heck reaction typically involves the reaction of an aryl halide with an alkene, variations of this methodology can be applied to construct the this compound framework or use this compound as a building block. For instance, 4-bromostyrene (B1200502) has been used in Heck reactions to synthesize poly(1,4-phenylenevinylene). sigmaaldrich.com
The reaction conditions for Heck couplings are continuously being refined to improve efficiency and expand the substrate scope. Systems using palladium acetate with N-heterocyclic carbene (NHC) precursors, such as 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts, have shown good catalytic activity for the coupling of aryl bromides under mild conditions. mdpi.com Furthermore, palladium-catalyzed cascade reactions involving an initial amination followed by an intramolecular Heck reaction have been developed for the synthesis of complex heterocyclic structures starting from o-bromoanilines and alkenyl halides like α-bromostyrene. nih.gov The choice of ligand is crucial in these transformations, with phosphine-based ligands like DavePhos and X-Phos being effective. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| o-Bromoaniline | α-Bromostyrene | [Pd2(dba)3]/DavePhos, NaOtBu | Indole |
| Aryl Bromides | Styrene (B11656) | Pd(OAc)2, Tetrahydropyrimidinium Salt, K2CO3 | Substituted Stilbenes |
| This compound | 2-Chloroaniline (B154045) Derivatives | Pd-catalyst, Ligand | Diphenylamine (B1679370) Intermediates |
This table highlights examples of Heck coupling reactions involving bromostyrene derivatives.
Other Cross-Coupling Routes (e.g., C-C and C-N bond formation)
Cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and they play a significant role in the functionalization of this compound. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to a diverse array of derivatives.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Heck coupling of 2-bromobenzene derivatives with ethylene (B1197577) precursors using palladium catalysts like PdCl₂ with a JohnPhos ligand can produce this compound with yields up to 78% under optimized conditions. Key variables influencing the reaction's success include the catalyst loading (typically 0.25–1 mol%), temperature (ranging from 80–110°C), and the polarity of the solvent, with DMF or toluene (B28343) often being effective choices.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully applied to the coupling of secondary amines with this compound. researchgate.net This methodology, often utilizing a [Pd₂(dba)₃]/BINAP catalyst system with NaOtBu as the base in toluene, provides a clean and high-yielding route to the corresponding enamines. researchgate.net However, the reaction can be limited by steric hindrance, with bulky amines showing lower conversion rates. researchgate.net While this method is effective for secondary amines, its application to primary amines with this compound has been less successful, potentially due to product inhibition of the catalyst. researchgate.net
Furthermore, this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through palladium-catalyzed cascade reactions. The condensation of this compound with 2-chloroaniline derivatives, for example, yields stable diphenylamine intermediates. researchgate.net These intermediates can then be selectively cyclized to form five-, six-, or seven-membered heteroaromatics such as indoles, carbazoles, acridines, and dibenzazepines, with the selectivity being controlled by the choice of ligand. researchgate.net For instance, the use of DavePhos as a ligand can direct the reaction towards the formation of dibenzazepine (B1670418) derivatives. researchgate.net
An electrochemical approach for the S-vinylation of sulfinamides with β-bromostyrenes has also been developed, leading to the synthesis of vinyl sulfoximines. rsc.org This method proceeds via a radical cross-coupling of sulfonimidoyl and styryl radicals generated from sulfinamides and bromostyrenes, respectively. rsc.org The reaction tolerates a range of substituents on the bromostyrene, including electron-withdrawing and electron-donating groups, as well as heterocyclic moieties. rsc.org
Table 1: Examples of Cross-Coupling Reactions Involving this compound
| Coupling Partners | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Bromobenzene derivative + Ethylene precursor | PdCl₂ / JohnPhos | This compound | Up to 78% | |
| This compound + Secondary Amine | [Pd₂(dba)₃] / BINAP / NaOtBu | Enamine | Nearly quantitative | researchgate.net |
| This compound + 2-Chloroaniline derivative | Pd-catalyst / Ligand | Heterocycles (e.g., Dibenzazepines) | Varies | researchgate.net |
| β-Bromostyrene + Sulfinamide | Electrochemical | Vinyl Sulfoximine | Moderate to good | rsc.org |
Lithium-Mediated Syntheses
Lithium-mediated reactions offer an alternative and often highly efficient pathway for the synthesis and functionalization of this compound. A key strategy involves bromine-lithium exchange, where an organolithium reagent, typically n-butyllithium (n-BuLi), is used to replace the bromine atom of this compound with a lithium atom. This generates a highly reactive 2-lithiostyrene species that can then react with various electrophiles.
This approach has been utilized in the synthesis of 1,3-dihydroisobenzofurans. clockss.org The process begins with the bromine-lithium exchange between an α-substituted this compound and n-BuLi to form the corresponding α-substituted 2-lithiostyrene. clockss.org This intermediate is then reacted with an aliphatic aldehyde or ketone to produce a 2-vinylbenzyl alcohol. clockss.org Subsequent cyclization of the alcohol, catalyzed by hydriodic acid, yields the desired 1,3-dihydroisobenzofuran derivative. clockss.org
A three-step synthesis of 2-(2-vinylphenyl)acetaldehyde also utilizes the lithiation of o-bromostyrene. beilstein-journals.org Following a Wittig reaction to form the o-bromostyrene, it is treated with n-BuLi and then reacted with ethylene oxide to introduce a hydroxyethyl (B10761427) group. beilstein-journals.org The resulting primary alcohol is then oxidized to the target aldehyde. beilstein-journals.org
Table 2: Lithium-Mediated Reactions Starting from this compound Derivatives
| Electrophile | Intermediate | Final Product | Reference |
|---|---|---|---|
| Aliphatic Aldehyde/Ketone | 2-Vinylbenzyl alcohol | 1,3-Dihydroisobenzofuran | clockss.org |
| Nitrile | 2-Vinylbenzylidenamine | 1H-Isoindole derivative | clockss.org |
| Ethylene Oxide | 2-(2-Vinylphenyl)ethanol | 2-(2-Vinylphenyl)acetaldehyde (after oxidation) | beilstein-journals.org |
N-Bromosuccinimide (NBS) and Oxidant-Assisted Bromination of Styrenes
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. wikipedia.org It serves as a convenient source of electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.org In the context of styrenes, NBS can be employed in various ways to introduce a bromine atom, often with the assistance of an oxidant to facilitate the reaction.
A direct and efficient method for the synthesis of β-bromostyrenes from styrenes utilizes NBS as the brominating agent and sodium persulfate (Na₂S₂O₈) as an oxidant. researchgate.netsci-hub.se This transition-metal-free reaction is practical, operationally simple, and can be scaled up for larger syntheses. researchgate.netsci-hub.se The proposed mechanism involves the initial formation of a bromine radical from NBS upon heating. sci-hub.se This radical adds to the styrene to form a radical intermediate, which then reacts with sodium persulfate. sci-hub.se Subsequent elimination of NaHSO₄ yields the desired β-bromostyrene. sci-hub.se
Another approach involves the decarboxylative bromination of cinnamic acids, a modification of the Hunsdiecker reaction. A highly stereoselective synthesis of trans-β-bromostyrene can be achieved using NBS in the presence of a catalytic amount of lithium acetate (LiOAc) in an aqueous solution of sodium polyacrylate. google.com This method offers several advantages, including the use of a green solvent system, mild reaction conditions (room temperature), and high yields (up to 97.7%) with excellent trans-selectivity (>98:2). The reaction is typically complete within 45-120 minutes.
The bromination of styrenes using NBS can also be part of a multi-step sequence. For example, a tandem substitutive bromination-decarboxylation sequence starting from cinnamic acids can produce cis-β-bromostyrene derivatives stereospecifically via β-lactone intermediates. researchgate.net
Table 3: NBS-Mediated Bromination Reactions for Styrene Derivatives
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Styrene | NBS, Na₂S₂O₈ | β-Bromostyrene | Transition-metal-free, scalable | researchgate.netsci-hub.se |
| Cinnamic Acid | NBS, LiOAc, Sodium Polyacrylate (aq) | trans-β-Bromostyrene | High stereoselectivity, green solvent, mild conditions | google.com |
| Cinnamic Acid | NBS | cis-β-Bromostyrene | Via β-lactone intermediate | researchgate.net |
Manganese-Catalyzed Acceptorless Dehydrogenative Borylation as a Route to Vinylic Systems
In recent years, the use of earth-abundant first-row transition metals as catalysts has gained significant attention as a more sustainable alternative to precious metals. Manganese, in particular, has emerged as a versatile catalyst for a variety of organic transformations. One such transformation is the acceptorless dehydrogenative borylation of styrenes, which provides a direct and atom-efficient route to valuable alkenyl boronate esters.
A study published in 2023 described the use of a molecularly defined manganese complex for the catalytic acceptorless dehydrogenative borylation of styrenes with pinacolborane (HBpin). rsc.org This process is environmentally benign as it generates hydrogen gas as the only byproduct and does not require a sacrificial hydrogen acceptor. rsc.org The methodology exhibits excellent selectivity for dehydrogenative borylation over the competing hydroboration reaction and shows a preference for borylating aromatic alkenes over aliphatic ones. rsc.org
The reaction tolerates a wide range of functional groups on the styrene substrate. For instance, ortho-substituted styrenes, such as 2-methylstyrene (B165405) and this compound, furnished the corresponding borylated products in moderate yields (58% and 51%, respectively). rsc.org Styrenes bearing electron-donating or electron-withdrawing groups, as well as heterocyclic moieties like furan (B31954) and pyridine, were also successfully borylated. rsc.org This manganese-catalyzed approach represents a significant advancement in the synthesis of vinylic systems, providing a sustainable route to versatile building blocks.
While this specific methodology focuses on borylation, it highlights the potential of manganese catalysis in the broader context of C-H functionalization to create vinylic systems. The resulting alkenyl boronate esters are highly versatile intermediates that can be subsequently converted to a variety of derivatives, including this compound analogues, through further transformations such as halodeboronation.
Table 4: Manganese-Catalyzed Acceptorless Dehydrogenative Borylation of Styrenes
| Styrene Substrate | Catalyst | Product Yield | Selectivity | Reference |
|---|---|---|---|---|
| Styrene | Molecular Manganese Complex | Good | Excellent (Dehydrogenative Borylation vs. Hydroboration) | rsc.org |
| 2-Methylstyrene | Molecular Manganese Complex | 58% | High | rsc.org |
| This compound | Molecular Manganese Complex | 51% | High | rsc.org |
| 4-Methoxystyrene | Molecular Manganese Complex | Good | High | rsc.org |
| 4-(Trifluoromethyl)styrene | Molecular Manganese Complex | Moderate | High | rsc.org |
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of (E)- and (Z)-isomers of β-bromostyrenes is of significant interest as these isomers are valuable intermediates in organic synthesis, particularly in transition metal-mediated cross-coupling reactions. pharm.or.jp Several methods have been developed to control the stereochemical outcome of the synthesis.
One-pot procedures involving borylative coupling followed by halodeborylation have proven effective for the stereoselective synthesis of β-arylvinyl bromides. rsc.org Starting from styrenes and vinyl boronates, an (E)-2-aryl-1-borylethene is formed. The subsequent halodeborylation step's stereochemical outcome can be controlled by the reaction conditions. For the synthesis of β-bromostyrene, the order of addition of the base and bromine is crucial. rsc.org When a base is added before the bromine, the (E)-isomer is preferentially formed. Conversely, adding bromine before the base leads to the (Z)-isomer. rsc.org
Another approach to stereoselectivity is through the decarboxylative bromination of cinnamic acids. A modified Hunsdiecker reaction using N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate in an aqueous polyacrylic acid solution yields trans-β-bromostyrene with high stereoselectivity (trans:cis >98:2). This method is advantageous due to its mild conditions and use of an environmentally friendly solvent system.
Conversely, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence that proceeds through a β-lactone intermediate. researchgate.net
For diazirinyl β-bromostyrenes, stereoselective synthesis from the corresponding aldehyde has been reported. pharm.or.jp The (E)-isomer can be prepared by reacting the diazirinyl aldehyde with diethyl phosphite (B83602) and sodium methoxide (B1231860) in ethanol (B145695) at room temperature. pharm.or.jp The (Z)-isomer can be obtained from the same aldehyde precursor through a different reaction sequence. pharm.or.jp
Table 5: Stereoselective Synthesis Methods for β-Bromostyrene Isomers
| Method | Starting Materials | Reagents | Product Isomer | Key Factor for Selectivity | Reference |
|---|---|---|---|---|---|
| Borylative Coupling / Halodeborylation | Styrene, Vinyl Boronate | Br₂, Base | (E) or (Z) | Order of reagent addition in halodeborylation step | rsc.org |
| Modified Hunsdiecker Reaction | Cinnamic Acid | NBS, LiOAc (cat.), Polyacrylic acid (aq) | (E) / trans | Reaction conditions and catalyst system | |
| Tandem Bromination-Decarboxylation | Cinnamic Acid | NBS | (Z) / cis | Formation of β-lactone intermediate | researchgate.net |
| From Aldehyde | Diazirinyl Aldehyde | Diethyl phosphite, NaOMe | (E) | Specific reaction conditions | pharm.or.jp |
Process Optimization and Scalability in this compound Production
The optimization of reaction conditions and the scalability of synthetic processes are critical for the industrial production of this compound and its derivatives. Efficient and scalable methods aim to maximize yield, minimize waste, reduce costs, and ensure operational simplicity and safety.
A notable example of a scalable and optimized process is the synthesis of β-bromostyrenes from styrenes using N-bromosuccinimide (NBS) and sodium persulfate (Na₂S₂O₈). sci-hub.se This method has been demonstrated to be adaptable for large-scale synthesis. A scaled-up reaction using styrene as the model substrate proceeded effectively without a decrease in yield compared to the small-scale reaction, highlighting its practicality for industrial application. sci-hub.se
The synthesis of trans-β-bromostyrene via the modified Hunsdiecker reaction of cinnamic acid with NBS and catalytic lithium acetate in an aqueous polyacrylic acid solution also presents features conducive to scalability. The simplicity of this single-step procedure, conducted at room temperature in an aqueous medium, facilitates industrial adaptation. It avoids the use of volatile organic solvents and harsh thermal conditions, which are often problematic in large-scale operations.
In the context of palladium-catalyzed reactions, while highly efficient, scalability can be a concern due to the cost of the catalyst and ligands, and the need to remove residual palladium from the final product. chemie-brunschwig.ch Process optimization in this area often focuses on reducing catalyst loading, developing more active and stable catalysts, and implementing efficient methods for catalyst recovery or removal, such as using silica-based scavengers like SiliaMetS Thiourea. chemie-brunschwig.ch
The development of biocatalytic processes also holds promise for scalable and sustainable synthesis. Although not yet specifically detailed for this compound production, the use of enzymes, such as those from Trametes hirsuta for the regioselective cleavage of alkenes, showcases the potential for developing green and efficient large-scale processes for related compounds. uniovi.es Such biocatalytic methods often operate under mild conditions and can offer high selectivity, which are desirable features for industrial production. uniovi.es
Table 6: Comparison of Synthetic Methods for β-Bromostyrene from a Scalability Perspective
| Method | Key Features for Scalability | Potential Challenges | Reference |
|---|---|---|---|
| NBS/Na₂S₂O₈ Bromination of Styrenes | Demonstrated scalability, operational simplicity, transition-metal-free | Use of an oxidant, potential for side reactions | sci-hub.se |
| Modified Hunsdiecker (NBS/LiOAc) | Single-step, mild conditions, aqueous medium, low cost reagents | Management of aqueous waste streams | google.com |
| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity | Catalyst cost, palladium removal, ligand sensitivity | chemie-brunschwig.ch |
Mechanistic Insights and Reactivity Profiles of 2 Bromostyrene
Reactivity of the Vinyl Moiety
The vinyl group in 2-bromostyrene (B128962) is a key site of reactivity, participating in both radical and electrophilic reactions. Its electronic properties are influenced by the electron-withdrawing inductive effect of the bromine atom and the conjugative effects of the phenyl ring.
Radical Addition Processes
Radical additions to the vinyl group of this compound can be initiated by radical species. A plausible mechanism involves the addition of a radical to the double bond, leading to the formation of a more stable benzylic radical intermediate. libretexts.orgsci-hub.se
The general mechanism for radical addition to an alkene like this compound proceeds in three main stages: initiation, propagation, and termination. In the context of a reaction initiated by a bromine radical (Br•), the process would be as follows:
Initiation: A radical initiator generates the initial bromine radical.
Propagation:
The bromine radical adds to the β-carbon of the vinyl group, forming a more stable α-bromo benzylic radical. This regioselectivity is due to the stabilization of the radical by the adjacent phenyl ring.
This radical intermediate then abstracts a hydrogen atom from a hydrogen donor (like HBr) to form the product and regenerate a bromine radical, which can continue the chain reaction. libretexts.org
Termination: The reaction ceases when radicals combine with each other.
A study on the synthesis of β-bromostyrenes from styrenes using N-bromosuccinimide (NBS) and sodium persulfate proposes a radical-addition mechanism. sci-hub.se A bromine radical, generated from NBS, adds to the styrene (B11656) to form a radical intermediate. This intermediate then reacts further to yield the final product. sci-hub.se This provides insight into the susceptibility of the styrenyl double bond to radical attack.
Electrophilic Aromatic Substitutions and Additions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, while the vinyl group can participate in electrophilic addition reactions. The bromine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The vinyl group is also generally considered an ortho-, para-director.
Electrophilic addition to the vinyl double bond is also a characteristic reaction. The reaction of an electrophile (E+) with the alkene will proceed via a carbocation intermediate. openstax.org The stability of this intermediate dictates the regioselectivity of the addition. Addition of an electrophile to the β-carbon of the vinyl group results in a more stable benzylic carbocation, which is resonance-stabilized by the phenyl ring.
The general mechanism for electrophilic addition to the vinyl group is as follows:
The π electrons of the double bond attack an electrophile (E+), forming a bond to the β-carbon and generating a benzylic carbocation at the α-carbon. chemguide.net
A nucleophile (Nu-) then attacks the carbocation to form the final addition product. openstax.org
| Reaction Type | Reagents | Key Intermediate | Product Type |
| Radical Addition | Radical Initiator, HBr | Benzylic Radical | Alkylbenzene |
| Electrophilic Addition | E+ (e.g., Br+), Nu- | Benzylic Carbocation | Substituted Alkylbenzene |
| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Sigma Complex (Arenium ion) | Substituted this compound |
Reactivity of the Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in this compound is a focal point for a variety of transformations, including nucleophilic substitutions and elimination reactions. The vinylic nature of this bond influences its reactivity compared to alkyl or aryl halides.
Nucleophilic Substitution Reactions
Nucleophilic substitution at a vinylic sp²-hybridized carbon, such as in this compound, is generally difficult under standard SN1 or SN2 conditions. However, these reactions can be facilitated, particularly through transition metal catalysis. guidechem.comresearchgate.net For instance, this compound can participate in cross-coupling reactions where a nucleophile effectively displaces the bromide. guidechem.com Intramolecular nucleophilic substitutions on similar vinylic bromide systems have been shown to proceed with inversion of stereochemistry at the vinylic carbon. researchgate.net
Elimination Reactions: Dehydrobromination Mechanisms (E1cB, E2 Pathways)
Dehydrobromination of bromostyrene derivatives can proceed through different elimination pathways, primarily the E2 and E1cB mechanisms. The specific pathway is influenced by the substrate's stereochemistry, the strength of the base, and the acidity of the protons. wikipedia.orgmasterorganicchemistry.com
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond. youtube.com This pathway is favored for isomers where the proton and the leaving group can achieve an anti-periplanar conformation. masterorganicchemistry.com
The E1cB (unimolecular elimination via conjugate base) mechanism is a two-step process that occurs when the proton being removed is particularly acidic and the leaving group is relatively poor. wikipedia.orglibretexts.org
Step 1 (Deprotonation): A base abstracts an acidic proton to form a carbanion intermediate (the conjugate base). masterorganicchemistry.com
Step 2 (Leaving Group Departure): The lone pair on the carbanion expels the leaving group to form the alkyne.
Studies on trans-β-bromostyrene have provided significant insights into these mechanisms. The dehydrobromination of trans-β-bromostyrene is suggested to proceed via an irreversible E1cB mechanism. sciencemadness.org This is supported by observations that the β-proton is surprisingly acidic and undergoes rapid H/D exchange in a deuterated solvent, while the α-proton does not. sciencemadness.org This indicates the formation of a carbanion at the α-position, which is a key feature of the E1cB pathway. sciencemadness.org The cis-isomer, in contrast, is much more reactive and is thought to undergo a concerted E2 elimination. sciencemadness.org
| Elimination Pathway | Key Features | Intermediate | Stereochemical Requirement |
| E2 | Concerted (one-step) reaction. youtube.com | Transition state only | Anti-periplanar geometry favored. masterorganicchemistry.com |
| E1cB | Stepwise (two-step) reaction. wikipedia.org | Carbanion (conjugate base). masterorganicchemistry.com | No strict stereochemical requirement. masterorganicchemistry.com |
Transition Metal-Catalyzed Transformations Involving this compound
This compound is a versatile substrate in a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com The presence of both a reactive C-Br bond and a vinyl group allows for diverse synthetic applications.
Prominent examples of such transformations include the Heck, Suzuki, and Sonogashira reactions. ncl.res.in
Heck Reaction: This palladium-catalyzed reaction couples this compound with an alkene to form a new, more substituted alkene. beilstein-journals.orgresearchgate.net The reaction is highly valuable for synthesizing stilbenes and other conjugated systems. researchgate.net
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboron compound, such as a boronic acid or ester. tamu.edunih.gov It is a powerful method for constructing biaryl structures or other C(sp²)-C(sp²) bonds. For example, the Suzuki coupling of this compound with 2-vinylphenylboronic acid is the first step in a two-step synthesis of phenanthrene (B1679779). tamu.educhegg.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples this compound with a terminal alkyne. researchgate.netmsu.edu It is a highly efficient method for the synthesis of conjugated enynes. msu.edursc.org Various catalytic systems have been developed to perform this reaction under mild, amine-free, and even copper-free conditions. msu.eduthieme-connect.com
A summary of these key transition metal-catalyzed reactions is presented below:
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |
| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene | C(sp²)-C(sp²) | Substituted Styrene/Stilbene |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron Reagent | C(sp²)-C(sp²) | Biaryl or Vinyl-Aryl Compound |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | C(sp²)-C(sp) | Conjugated Enyne |
Palladium-Catalyzed Reactions
Palladium catalysis has been instrumental in the functionalization of this compound, primarily through carbon-nitrogen bond-forming reactions and subsequent cyclizations. These transformations leverage the reactivity of the alkenyl bromide moiety, extending the well-established principles of Buchwald-Hartwig amination to new synthetic applications.
The palladium-catalyzed cross-coupling of amines with alkenyl halides, a variant of the Buchwald-Hartwig amination, has been successfully applied to this compound. nih.govresearchgate.net This transformation expands the scope of palladium-catalyzed C-N bond formation, which has traditionally focused on aryl halides. nih.govresearchgate.net The reaction facilitates the coupling of both primary and secondary amines with the vinyl bromide functionality. nih.gov
After screening various ligands, bases, and solvents, an optimal catalytic system was identified, consisting of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine (B1218219) ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a strong base like sodium tert-butoxide (NaOt-Bu) in a solvent like toluene (B28343). nih.govresearchgate.net This methodology has proven effective for coupling secondary amines with this compound, yielding the corresponding enamines in nearly quantitative amounts. nih.gov However, the reaction is sensitive to steric hindrance, with bulky amines showing lower conversion rates. nih.govresearchgate.net
The palladium-catalyzed amination of this compound provides a direct route to enamines and imines, with the product class being dependent on the nature of the amine coupling partner. nih.gov
Enamines from Secondary Amines: The coupling of this compound with secondary amines using the [Pd₂(dba)₃]/BINAP/NaOt-Bu system proceeds efficiently to afford enamines. nih.govresearchgate.net The reaction is clean and provides high yields for a range of secondary amines, although sterically demanding amines can limit the reaction's effectiveness. nih.gov
Imines from Primary Amines: While the same catalytic system is effective for coupling primary amines with 1-bromostyrene to produce imines, the reaction with this compound presents significant challenges. nih.govresearchgate.net Attempts to couple primary amines with this compound have resulted in poor outcomes, which is believed to be caused by product inhibition of the palladium catalyst. nih.govresearchgate.net
Table 1: Palladium-Catalyzed Amination of Bromostyrenes
| Substrate | Amine Type | Product | Catalyst System | Outcome | Reference(s) |
| 1-Bromostyrene | Primary | Imine | [Pd₂(dba)₃]/BINAP/NaOt-Bu | Good to excellent yields | nih.gov, researchgate.net |
| 1-Bromostyrene | Secondary | Enamine | [Pd₂(dba)₃]/BINAP/NaOt-Bu | Nearly quantitative yields | nih.gov, researchgate.net |
| This compound | Primary | Imine | [Pd₂(dba)₃]/BINAP/NaOt-Bu | Poor results; product inhibition | nih.gov, researchgate.net |
| This compound | Secondary | Enamine | [Pd₂(dba)₃]/BINAP/NaOt-Bu | Good yields | , nih.gov |
A powerful application of this compound's reactivity is its use as a building block for the synthesis of diverse nitrogen-containing heterocycles. nih.gov The strategy involves an initial palladium-catalyzed condensation of this compound with a 2-chloroaniline (B154045) derivative to form a stable diphenylamine (B1679370) intermediate. nih.govresearchgate.netacs.orgrsc.org This common precursor can then be selectively guided through intramolecular cyclization pathways to form five-, six-, or seven-membered rings. nih.govnih.gov The selectivity of these transformations is uniquely controlled by the choice of phosphine ligand employed in the subsequent cyclization step, providing access to four important classes of heterocycles from a single intermediate. nih.govrsc.org
Upon re-examination of the initial findings, it was determined that while the ligand control is a dominant factor, the selectivity for certain heterocycles is not absolute, and mixtures of products can be formed. acs.orgnih.gov
Dibenzazepines (7-membered ring): Using the ligand 2-dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl (L2, DavePhos), the diphenylamine intermediate undergoes a 7-endo cyclization. nih.gov This can also be performed as a one-pot tandem reaction directly from this compound and 2-chloroaniline. nih.gov A corrected report noted the isolated yield for the one-pot reaction to be 70% (down from 99%) and the cyclization from the intermediate to be 80% with approximately 90% selectivity. acs.orgnih.gov
Acridines (6-membered ring): The formation of the six-membered acridine (B1665455) ring system is achieved when the cyclization is catalyzed by palladium with ligand L4. nih.gov However, a later correction indicated that this reaction is not completely selective, yielding the acridine product in 45% (down from 87%), along with dibenzazepine (B1670418) and carbazole (B46965) side products. acs.orgnih.gov
Carbazoles (5-membered ring): When ligand L3 is used, the reaction favors the formation of vinylcarbazoles. nih.gov The revised yield for this transformation was reported as 55% (down from 94%), with the crude product containing a mixture of the carbazole, dibenzazepine, and acridine. acs.orgnih.gov
Indoles: The synthesis of N-arylindoles from the same diphenylamine precursor is achieved through a different mechanism—an oxidative cyclization. This reaction proceeds in the presence of Pd(OAc)₂ and Cu(OAc)₂ in acetic acid/DMF to give 2-chloro-N-arylindoles in excellent yields. nih.gov
Table 2: Ligand-Controlled Heterocycle Synthesis from this compound/2-Chloroaniline Adduct
| Target Heterocycle | Ring Size | Key Reagents / Ligand | Corrected Isolated Yield | Notes | Reference(s) |
| 5H-Dibenz[b,f]azepine | 7-membered | Pd₂(dba)₃, L2 (DavePhos) , NaOt-Bu | 70-80% | Tandem or stepwise reaction shows good selectivity. | nih.gov, acs.org, nih.gov |
| Acridine | 6-membered | Pd₂(dba)₃, L4 , NaOt-Bu | 45% | Forms a mixture with other cyclized products. | nih.gov, acs.org, nih.gov |
| Vinylcarbazole | 5-membered | Pd₂(dba)₃, L3 , NaOt-Bu | 55% | Forms a mixture with other cyclized products. | nih.gov, acs.org, nih.gov |
| N-Arylindole | 5-membered | Pd(OAc)₂, Cu(OAc)₂ , HOAc/DMF | Excellent | Proceeds via oxidative cyclization. | nih.gov |
Synthesis of Enamines and Imines from this compound
Copper-Catalyzed Reactions
Copper catalysis unlocks a distinct and unusual reaction pathway for this compound, characterized by a formal 1,3-halogen migration. This transformation fundamentally rearranges the substrate's structure, providing a novel entry to bifunctional molecules.
In a serendipitous discovery, it was found that 2-bromostyrenes undergo an unusual copper(I)-catalyzed rearrangement in the presence of pinacolborane (HBpin). nih.govrsc.org This reaction involves a 1,3-migration of the bromine atom from the sp²-hybridized aryl carbon to the sp³-hybridized benzylic carbon of the side chain. nih.govrsc.orgrsc.org Simultaneously, the aryl carbon-bromine bond undergoes borylation, resulting in an arylboronate product bearing a secondary benzylic bromide. nih.govnih.govhobywedler.com
This process effectively recycles the bromine activating group, converting readily available 2-bromostyrenes into products with two distinct and orthogonally reactive functional groups: an aryl boronic ester and a benzyl (B1604629) bromide. rsc.org The reaction is promoted by a Cu(I) catalyst supported by a phosphine ligand, such as bis(1,2-dicyclohexylphosphino)ethane (dCype), under mild conditions. nih.gov The use of chiral ligands like (S,S)-Ph-BPE can render the transformation enantioselective, achieving a formal asymmetric hydrobromination of the styrene. rsc.orgacs.org
Intensive mechanistic studies, combining experimental probes and computational (DFT) analysis, have shed light on the complex pathway of the copper(I)-catalyzed 1,3-halogen migration. nih.govnih.govhobywedler.com The evidence indicates that the reaction does not proceed through a typical cross-coupling cycle involving oxidative addition and reductive elimination, and the copper center is believed to remain in the +1 oxidation state throughout. nih.govnih.gov
The proposed mechanism proceeds through a series of formal sigmatropic shifts: nih.gov
Hydrometalation: The active catalyst, a phosphine-supported copper(I)-hydride (L-CuH), is generated in situ. It first forms a π-complex with the this compound and then undergoes a Markovnikov-type hydrometalation to form a benzyl copper(I) intermediate. nih.govsci-hub.st Kinetic studies show the reaction is first-order in catalyst but independent of substrate concentration, suggesting this hydrometalation is the rate-determining step. nih.gov
Dearomative Rearrangement: The benzyl copper intermediate undergoes a formal 1,3-rearrangement to generate an aryl copper species, a step that involves dearomatization of the ring. nih.govsci-hub.st
Bromide Shift and Rearomatization: An unexpected dearomatization/rearomatization sequence, followed by a 1,4-bromide shift, yields the key aryl Cu(I) intermediate. acs.org
Borylation and Catalyst Regeneration: The resulting aryl copper(I) species undergoes a final σ-bond metathesis with HBpin to form the borylated product and regenerate the active L-CuH catalyst. nih.govacs.org
This mechanistic pathway highlights a novel mode of reactivity for copper(I) catalysts, expanding their utility beyond traditional coupling reactions. nih.gov
Influence of Ligand Steric and Electronic Features on Reactivity and Product Distribution
The reactivity of this compound in metal-catalyzed reactions is profoundly influenced by the steric and electronic characteristics of the ligands coordinated to the metal center. These features can dictate the reaction pathway and, consequently, the distribution of products.
In copper-catalyzed reactions, the steric bulk of phosphine ligands plays a critical role in determining the outcome between 1,3-halogen migration and hydroboration. For this compound, smaller ligands such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dMepe) and 1,2-bis(diethylphosphino)ethane (B1585043) (dEtpe) favor the hydroboration product exclusively. nih.gov Conversely, bulkier ligands like (S,S)-Ph-BPE promote the 1,3-halogen migration. nih.gov This suggests that increased steric hindrance around the metal center facilitates the migration pathway. The combination of a bulky, electron-rich catalyst and an electron-rich aromatic substrate can lead to near-quantitative yields of the migration product. nih.gov
The electronic properties of the ligands also exert a significant influence. In a study on the copper(I)-catalyzed 1,3-halogen migration, it was observed that while increasing the electron density of the this compound did not enable less bulky ligands to catalyze the migration, the synergy between a bulky, electron-rich catalyst and an electron-rich arene was highly effective. nih.gov
In palladium-catalyzed cross-coupling reactions, ligand choice is paramount for controlling selectivity. For instance, in the synthesis of heterocycles from this compound and 2-chloroaniline derivatives, the selectivity of intramolecular transformations is uniquely ligand-controlled. capes.gov.br Similarly, in the palladium-catalyzed cross-coupling of amines with alkenyl bromides, the catalytic system of [Pd(2)(dba)(3)]/BINAP was found to be optimal for the reaction with 1-bromostyrene, highlighting the importance of the specific ligand (BINAP) in achieving high yields of the corresponding enamines. The steric hindrance of the amine can be a limiting factor in these reactions. researchgate.net
The development of new ligands has been crucial for advancing the scope and efficiency of reactions involving this compound. For example, the use of a bis(1,2-dicyclohexylphosphino)ethane (dCype) ligand improved the yields of the 1,3-halogen migration/borylation reaction. nih.gov In the context of asymmetric synthesis, the design of chiral ligands is essential for inducing enantioselectivity. nih.gov
The following table summarizes the effect of different ligands on the reactivity of this compound in various reactions:
| Reaction | Metal Catalyst | Ligand | Effect on Reactivity/Product Distribution |
| 1,3-Halogen Migration/Hydroboration | Copper(I) | dMepe, dEtpe (smaller ligands) | Favors hydroboration exclusively. nih.gov |
| 1,3-Halogen Migration/Hydroboration | Copper(I) | (S,S)-Ph-BPE (bulkier ligand) | Favors 1,3-halogen migration. nih.gov |
| 1,3-Halogen Migration/Borylation | Copper(I) | dCype | Improved yields of the migration/borylation product. nih.gov |
| Synthesis of Heterocycles | Palladium | Various | Controls selectivity of intramolecular cyclization. capes.gov.br |
| Cross-Coupling with Amines | Palladium | BINAP | Optimal for forming enamines in high yields. |
Development of Asymmetric Hydrobromination through Halogen Migration
A significant advancement in the functionalization of this compound has been the development of an enantioselective formal hydrobromination reaction. This is achieved through a copper(I)-catalyzed 1,3-halogen migration, which effectively transfers the bromine atom from the sp²-hybridized carbon of the aromatic ring to the benzylic carbon. rsc.orgnih.govrsc.org This process is conducted in the presence of a chiral ligand, which induces enantioselectivity in the newly formed stereocenter. nih.gov
The reaction cascade involves a 1,3-halogen migration coupled with a borylation of the resulting aryl-copper intermediate. nih.govrsc.org This transforms readily available halostyrenes into products bearing two distinct functional groups—a benzyl bromide and an aryl boronic ester—which can be further manipulated orthogonally. rsc.org
Crossover experiments have confirmed that the bromine transfer occurs in an intramolecular fashion, which is a prerequisite for achieving enantioselectivity. nih.govrsc.org The use of a Cu(I) catalyst supported by a chiral ligand, such as (S,S)-Ph-BPE, promotes this asymmetric cascade reaction under mild conditions. nih.govrsc.org
Computational studies, including DFT calculations, have been instrumental in understanding the reaction mechanism and predicting the outcomes for various substrates. nih.govrsc.org These studies have helped to correlate the reaction yields with several factors, including the electron density at the bromine-bearing carbon, the steric bulk of the substrate, and the propensity of the product to form radical species. nih.govrsc.org
The resulting enantioenriched benzyl bromide can be displaced by a variety of nucleophiles, including sulfur, selenium, nitrogen, and carbon nucleophiles, to generate a wide array of functionalized products with little to no loss of enantiomeric excess. nih.gov
The table below presents data on the asymmetric hydrobromination of substituted 2-bromostyrenes:
| Substrate | Ligand | Product | Enantiomeric Ratio (er) | Yield (%) |
| This compound | (S,S)-Ph-BPE | (R)-1-(1-Bromoethyl)phenylboronic acid pinacol (B44631) ester | 95:5 | 75 |
| 2-Bromo-4-methylstyrene | (S,S)-Ph-BPE | (R)-1-(1-Bromoethyl)-4-methylphenylboronic acid pinacol ester | 96:4 | 82 |
| 2-Bromo-4-fluorostyrene | (S,S)-Ph-BPE | (R)-1-(1-Bromoethyl)-4-fluorophenylboronic acid pinacol ester | 94:6 | 70 |
Note: The data in this table is illustrative and based on typical results reported in the literature for this type of reaction.
Other Metal-Catalyzed Processes
Beyond copper- and palladium-catalyzed reactions, this compound is a substrate in other metal-catalyzed processes. For instance, it has been used in the synthesis of a metabolite of sedaxane, where a key step involved a highly diastereoselective Nishiyama cyclopropanation. Iron-catalyzed cross-coupling reactions of bis-(aryl)manganese nucleophiles with this compound have also been reported. mdpi.com
Reaction Intermediates and Proposed Pathways
Formation and Reactivity of Benzyl Copper Intermediates
In copper-catalyzed reactions of this compound, the formation of a benzyl copper intermediate is a key mechanistic step. nih.gov Specifically, in the copper-catalyzed hydroboration and 1,3-halogen migration reactions, a phosphine-supported copper-hydride (CuH) species is the active catalyst. nih.gov This CuH adds in a Markovnikov fashion to the styrene double bond to form a benzyl copper intermediate. nih.gov
This benzyl copper species is at a crucial juncture in the reaction pathway. It can either react with a boron source, such as pinacolborane (HBpin), to yield the hydroboration product, or it can undergo a rearrangement that leads to the 1,3-halogen migration product. nih.gov The steric and electronic properties of the ligands on the copper catalyst, as well as the substrate itself, influence which of these pathways is favored. nih.gov
The benzyl copper intermediate can also participate in other transformations. For example, it can undergo a 1,3-copper shift which dearomatizes the ring, a step in the halogen migration process. nih.gov
Radical Intermediates in Bromination and Polymerization
Radical intermediates play a significant role in the bromination and polymerization reactions of styrenes, including this compound. The free-radical addition of HBr to alkenes, often initiated by peroxides or light, proceeds via a radical mechanism. masterorganicchemistry.com In this process, a bromine radical adds to the double bond to form the most stable carbon radical, which for styrene derivatives is the benzylic radical. masterorganicchemistry.com
In the context of polymerization, this compound can undergo free-radical polymerization. However, this can lead to chain branching due to the radical scavenging effect of the bromine atom. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can be employed to better control the molecular weight distribution.
A proposed mechanism for the direct bromination of styrenes using N-bromosuccinimide (NBS) and sodium persulfate involves the initial formation of a bromine radical from NBS. sci-hub.se This radical then adds to the styrene to form a radical intermediate, which subsequently reacts with the oxidant to generate the β-bromostyrene product. sci-hub.se
Aryl Copper Species in Catalytic Cycles
In the copper-catalyzed 1,3-halogen migration of this compound, an aryl copper(I) species is a key intermediate. rsc.org This intermediate is formed after the initial benzyl copper species undergoes a rearrangement. nih.govrsc.org The aryl copper intermediate can then be trapped with various electrophiles, allowing for a range of aromatic functionalization reactions. rsc.org For example, treatment of the aryl copper(I) species generated from this compound with allyl bromide results in the formation of an aryl-functionalized product. rsc.org
The catalytic cycle for the copper-catalyzed 1,3-halogen migration/borylation is proposed to proceed through the following steps:
Formation of a phosphine-supported CuH catalyst. nih.gov
Hydrometalation of the this compound to form a benzyl copper intermediate. nih.gov
A 1,3-copper shift that dearomatizes the ring. nih.gov
Rearomatization via a 1,2-bromide shift to form an intermediate where the bromine is transferred from copper to the benzyl carbon. nih.gov
This leads to the formation of an aryl copper species. nih.gov
The aryl copper intermediate then reacts with a borylating agent like HBpin to form the borylated product and regenerate the CuH catalyst. nih.gov
This pathway highlights the versatile reactivity of aryl copper intermediates, which can be generated under mild conditions from this compound and utilized for further synthetic transformations. rsc.org
Polymerization Science and Materials Engineering with 2 Bromostyrene
Monomer Reactivity Ratios in 2-Bromostyrene (B128962) Polymerization
The behavior of this compound in copolymerization is quantified by its monomer reactivity ratios (r-values), which compare the rate at which a growing polymer chain radical adds to a monomer of its own kind versus the other monomer. These ratios are crucial for predicting the final copolymer composition and microstructure. open.edunist.gov The determination of these ratios is often accomplished through methods like Fineman-Ross, Kelen-Tüdös, and others, which analyze the copolymer composition at low monomer conversions. researchgate.netresearchgate.net
For instance, in the radical copolymerization of N-vinylcarbazole (as monomer 1) and p-bromostyrene (as monomer 2), the reactivity ratios were found to be r1 = 0.55 and r2 = 12.3. researchgate.net These values indicate that the p-bromostyrenyl radical strongly prefers to add to another p-bromostyrene monomer, while the N-vinylcarbazole radical also shows a preference for adding to p-bromostyrene. researchgate.net This leads to a copolymer that is rich in p-bromostyrene units. researchgate.net
The reactivity ratios are influenced by electronic and steric effects of the substituents on the vinyl group. The electron-withdrawing nature of the bromine atom in this compound can affect its reactivity towards other monomers. solubilityofthings.com Quantum chemistry simulations are increasingly being used to predict monomer reactivity ratios, offering a computational alternative to laborious experimental methods. mdpi.comarxiv.org
Table 1: Monomer Reactivity Ratios for Copolymerization of this compound (M1) with Various Monomers (M2)
| Monomer 2 (M2) | r1 | r2 | Polymerization Conditions |
| Methyl Methacrylate (B99206) | 0.32 | 2.72 | Bulk, 30°C |
| Styrene (B11656) | ~1 | ~1 | Varies |
| Acrylonitrile | Data not readily available | Data not readily available | Varies |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions. Reactivity ratios for this compound are less commonly reported than for its para- and meta-isomers.
Homopolymerization Characteristics of this compound
The homopolymerization of this compound results in the formation of poly(this compound). This polymer is of interest due to properties conferred by the bromine atom, such as increased refractive index and flame retardancy. researchgate.net The polymerization can be initiated by free radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzyl (B1604629) peroxide. akjournals.com
The molecular weight of the resulting poly(this compound) can be controlled through various techniques, including the use of chain transfer agents. google.com For instance, α-methyl styrene dimer has been employed as a chain transfer agent to control the molecular weight of bromostyrene polymers, which is particularly useful for applications like flame retardants in high-temperature polyamides. google.com
Copolymerization and Terpolymerization with this compound
This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting materials. google.com Copolymerization with monomers like methyl methacrylate can lead to copolymers with modified thermal stability. akjournals.com For example, incorporating methyl methacrylate units into a poly(β-bromostyrene) chain was shown to enhance its thermal stability. akjournals.com
Terpolymerization, the polymerization of three different monomers, further expands the possibilities for material design. This compound can be included in terpolymers to impart specific properties. For example, terpolymers of ring-halogenated aromatic monomers, halogen-free aromatic monomers, and conjugated dienes have been developed for flame retardant applications. google.com The inclusion of this compound can also be a strategy to create functional polymers. For example, a model compound for a ladder polymer was synthesized via a Suzuki coupling reaction involving this compound. scispace.com
Advanced Polymerization Methodologies
Living Anionic Polymerization of Halostyrenes (e.g., Bromostyrenes)
Living anionic polymerization offers precise control over molecular weight, molecular weight distribution, and polymer architecture. However, the polymerization of halostyrenes, including this compound, presents challenges due to potential side reactions involving the carbon-halogen bond. acs.org The propagating carbanion can react with the electrophilic C-Br bond, leading to termination or chain transfer. acs.org
Despite these challenges, successful living anionic polymerization of bromostyrenes has been reported under specific conditions. For example, the use of initiators like oligo(α-methylstyryl)lithium in the presence of additives such as cesium phenoxide in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) has enabled the synthesis of well-defined poly(4-bromostyrene) with narrow molecular weight distributions (Mw/Mn < 1.1). acs.org While less is specifically documented for this compound, similar strategies could potentially be applied. The bulkier ortho-substituent in this compound might introduce additional steric hindrance affecting the polymerization kinetics.
Controlled Radical Polymerization Techniques (e.g., ATRP and observed competitions)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as powerful methods for synthesizing well-defined polymers. sigmaaldrich.commdpi.com ATRP allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com
The ATRP of bromostyrenes has been successfully demonstrated. For instance, star polymers of polystyrene have been produced using multifunctional initiators and a CuBr/bipyridine catalyst system. researchgate.net The bromine atom on the styrene ring can potentially participate in side reactions, but with careful control of the catalyst system and reaction conditions, controlled polymerization can be achieved. For example, in the ATRP of 4-bromostyrene (B1200502), a well-defined block copolymer with polypropylene (B1209903) glycol was synthesized. researchgate.net
Competition between the vinyl group polymerization and reactions involving the bromo-substituent is a key consideration. The catalyst complex can potentially interact with the bromine atom on the aromatic ring, although this is generally less favored than the atom transfer process with the initiator and propagating chain end.
Structure-Property Relationships in Poly(this compound) and its Copolymers
The properties of poly(this compound) and its copolymers are directly influenced by their molecular structure. The presence of the bulky and electron-withdrawing bromine atom at the ortho position has several significant effects.
Quantum chemical studies have been employed to investigate the relationship between the molecular structure of bromostyrenes and the properties of their corresponding polymers, such as the glass transition temperature (Tg). researchgate.net The position of the bromine atom can affect the chain stiffness and intermolecular interactions, thereby influencing the thermal properties of the polymer. researchgate.net For poly(this compound), the ortho-bromine atom can lead to increased steric hindrance, which restricts bond rotation and can result in a higher Tg compared to polystyrene.
In copolymers, the incorporation of this compound can modify various properties. For instance, the presence of bromine imparts flame retardant characteristics. researchgate.netgoogle.com The high refractive index of bromine-containing polymers is another valuable property. The compatibility of poly(bromostyrene) with other polymers can be an issue, but this can be improved by copolymerization with functional monomers. google.com For example, copolymerizing bromostyrene with glycidyl (B131873) methacrylate can improve its compatibility with polar polymers like polyamides. google.com
Impact of Halogen Position on Polymer Backbone Conformation and Flexibility
The substitution of a halogen atom onto the styrene monomer unit can significantly influence the properties of the resulting polymer, including its backbone conformation and flexibility. The specific position of the halogen, such as the ortho- (2-), meta- (3-), or para- (4-) position, introduces distinct steric and electronic effects that tailor the polymer's characteristics.
In the case of poly(bromostyrene), the position of the bromine atom plays a critical role in determining the polymer's secondary structure. Quantum mechanical studies on oligomers of this compound and 4-bromostyrene have been conducted to model their respective polymers. These studies indicate that while the central dihedral angles for the most populated dimer and tetramer of both isomers are similar, suggesting the halogen position has a minimal effect on the fundamental backbone chain arrangement, other factors come into play. researchgate.net For instance, gas-phase electron diffraction studies of the this compound monomer reveal a non-planar model where the vinyl group is rotated away from the bromine atom. researchgate.net This inherent conformational preference in the monomer can influence the resulting polymer chain's flexibility.
Analysis of Relaxation Spectra and Molecular Packing Efficiency
The molecular dynamics and packing efficiency of polymers are crucial for understanding their physical properties, such as the glass transition temperature (Tg) and viscoelastic behavior. These are often studied through relaxation spectroscopy, which probes molecular motions over various time and temperature scales.
For substituted polystyrenes, the presence of a bulky halogen atom like bromine influences the relaxation behavior. Studies on para-substituted polystyrenes provide insight into these phenomena. Dynamic mechanical analysis reveals secondary relaxation peaks below the main glass transition (α-relaxation). For poly(p-bromostyrene), a γ-peak is observed at 158 K (at 1 Hz), which is attributed to localized molecular motions. acs.org This is distinct from unsubstituted polystyrene, which does not show a prominent γ-peak under similar conditions. acs.org This low-temperature relaxation is associated with the motion of the phenyl group, which is influenced by the bromine substituent.
The concept of "fragility" is used to describe the temperature dependence of a material's viscosity as it approaches the glass transition. The fragility of para-substituted polystyrenes has been found to correlate with the cooperativity of segmental dynamics. nii.ac.jp Materials with lower fragility are generally considered to have better molecular packing efficiency and less free volume in the glassy state. nii.ac.jp While direct data for poly(this compound) is scarce, the principles from its para-isomer suggest that the bromine atom's size and electronic nature will significantly affect the polymer's packing and subsequent relaxation behavior. The steric hindrance from the ortho-bromine in poly(this compound) would likely lead to less efficient molecular packing compared to its para-counterpart, which could manifest as differences in their relaxation spectra and fragility. The shapes of relaxation spectra, which can be calculated from mechanical spectra, are often broader with less efficient packing, indicating a wider distribution of relaxation times. researchgate.net
Table 1: Secondary Relaxation Peaks for Substituted Polystyrenes
| Polymer | Relaxation Peak | Temperature (K) at 1 Hz |
|---|---|---|
| Poly(p-chlorostyrene) | γ-peak | 143 |
| Poly(p-bromostyrene) | γ-peak | 158 |
| Cross-linked Polystyrene | γ-peak | 153 |
Data sourced from Illers & Jenkel (1959). acs.org
Functionalization of Poly(this compound) for Specific Material Applications
The bromine atom on the phenyl ring of poly(this compound) serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This functionalization capability enables the tailoring of the polymer's properties for specific, high-value applications. The C-Br bond can participate in various coupling reactions, making poly(bromostyrene) a valuable precursor for creating novel materials.
One prominent method for functionalization is through palladium-catalyzed cross-coupling reactions. For instance, the bromine group can be readily converted to other functionalities, imparting different properties to the polymer. researchgate.net Although much of the research has focused on poly(p-bromostyrene), the principles are applicable to the ortho-isomer. For example, poly(4-bromostyrene) has been used as a macroinitiator for the "grafting from" synthesis of block copolymers. In one study, poly(3-hexylthiophene) (P3HT), a conductive polymer, was grafted from poly(4-bromostyrene) films using Kumada catalyst-transfer polycondensation. acs.org This process creates an interpenetrated network of the two polymers, resulting in a composite film with high electrical conductivity and stability, suitable for flexible electronic devices. acs.org
Another approach involves the synthesis of block copolymers where the poly(bromostyrene) segment provides specific properties or serves as a reactive intermediate. For example, poly(styrene-b-p-bromostyrene) block copolymers have been synthesized using living free-radical polymerization techniques. kpi.ua Furthermore, amphiphilic block copolymers such as poly(4-bromostyrene)-b-poly(propylene glycol) have been synthesized via Atom Transfer Radical Polymerization (ATRP). researchgate.net These copolymers can self-assemble in solution to form luminescent nanospheres with a core-shell structure, which have potential applications in bioanalysis and light-emitting devices. researchgate.net
The reactivity of the bromine atom also allows for other chemical transformations. For example, poly(bromostyrene) can be nitrated to produce poly(nitro-bromostyrene), introducing another functional group that can be further modified. google.com
Table 2: Examples of Poly(bromostyrene) Functionalization
| Starting Polymer | Reaction Type | Added Functionality/Polymer | Resulting Material | Potential Application | Reference |
|---|---|---|---|---|---|
| Poly(4-bromostyrene) film | Kumada Catalyst-Transfer Polycondensation | Poly(3-hexylthiophene) | PS(Br)/P3HT interpenetrated network | Flexible electronics, sensors | acs.org |
| Poly(4-bromostyrene)-b-poly(propylene glycol) | Self-assembly | - | Luminescent core-shell nanospheres | Bioanalysis, light-emitting devices | researchgate.net |
| Poly(bromostyrene) | Nitration | Nitro group | Poly(nitro-bromostyrene) | Intermediate for further functionalization | google.com |
| Polystyrene | Electrophilic Bromination & Suzuki-Miyaura Reaction | Various functional groups | Functionalized Polystyrene | Materials with tailored surface properties | researchgate.net |
Emerging Applications of this compound-Derived Polymers in Advanced Materials Science
The unique properties of this compound and its corresponding polymers have led to their use in a variety of advanced materials science applications, ranging from flame retardants to organic electronics and specialized catalysts.
One of the most established applications for brominated polystyrenes is as flame retardants. google.com Poly(bromostyrene) is incorporated into various thermoplastic polymers, such as polyesters and polyamides, to enhance their fire resistance. google.com The polymer releases hydrogen bromide (HBr) upon heating, which acts as a radical trap in the gas phase, interrupting the combustion cycle. colab.ws The use of bromostyrene grafted onto polyester (B1180765) fabrics has been shown to significantly improve their flame retardancy. colab.ws
In the realm of organic electronics, polymers derived from bromostyrene are gaining attention. The bromine atom can facilitate the synthesis of complex conjugated polymers. For example, this compound can be used in palladium-catalyzed reactions to synthesize precursors for various heterocyclic aromatic compounds like carbazoles and indoles, which are important building blocks for organic electronic materials. Furthermore, blends of poly(bromostyrene) with other functional materials are being explored. For instance, adding poly(bromostyrene) to kpi.uakpi.ua-phenyl-C61-butyric acid methyl ester (PCBM) can improve the morphology and processing of the active layer in organic solar cells, while maintaining good electron mobility. rsc.org
The reactivity of the C-Br bond in this compound also makes it a useful component in the synthesis of functional polymeric structures for catalysis. For example, this compound has been used in the epoxidation reaction within nanoreactors, demonstrating its utility in creating confined catalytic environments. mdpi.com Additionally, polymers containing bromostyrene units can be used as supports for catalysts or as macroinitiators for the synthesis of complex polymer architectures like block and graft copolymers, which themselves have applications in areas such as drug delivery and nanotechnology. beilstein-journals.org A novel polymeric reagent synthesized by anchoring bromo-derivatives of pyrrolidone into a polystyrene matrix has been effectively used for the decarboxylative bromination of trans-cinnamic acid to trans-β-bromostyrene under microwave irradiation. beilstein-journals.org
Synthetic Applications and Building Block Utility of 2 Bromostyrene
Intermediate in Fine Chemical Synthesis
As a versatile building block, 2-bromostyrene (B128962) is a key starting material in the synthesis of various high-value chemical products. apolloscientific.co.uk Its ability to undergo reactions such as cross-coupling, nucleophilic substitution, and polymerization makes it an important precursor in multiple industrial and research fields. guidechem.com
This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. apolloscientific.co.uk It is particularly noted for its application in creating drugs aimed at treating cardiovascular and neurological disorders.
A significant application is its use in constructing the 5H-Dibenz[b,f]azepine nucleus. mit.edu This tricyclic structure is the core component of several major pharmaceutical drugs, including the anticonvulsant and mood-stabilizing medications Carbamazepine and Oxcarbazepine, which are used to treat epilepsy and bipolar disorder. mit.edu The synthesis involves a palladium-catalyzed reaction where this compound is a key reactant, demonstrating its direct role in forming medicinally important scaffolds. mit.edunih.gov
The utility of this compound extends to the agrochemical industry, where it is used as a starting material for crop protection agents. guidechem.comsolubilityofthings.comapolloscientific.co.ukontosight.ai A notable example is its role in the synthesis of a metabolite of Sedaxane. scispace.com In a bioinspired synthetic route, this compound was the initial building block in a four-step process to create a key intermediate for the fungicide metabolite. This highlights its practical application in developing new agrochemicals.
The dual reactivity of the vinyl group and the bromo-substituent makes this compound a valuable tool for preparing a wide range of organic structures. researchgate.net It is frequently used in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. guidechem.com
One prominent example is the Suzuki-Miyaura coupling reaction. In a two-step synthesis of phenanthrene (B1679779), this compound is first coupled with 2-vinylphenylboronic acid to create a substituted biphenyl (B1667301) product. tamu.edu This intermediate then undergoes a ring-closing metathesis reaction to yield the final polycyclic aromatic hydrocarbon. tamu.edu The compound can also be coupled with secondary amines to produce enamines, which are themselves useful synthetic intermediates.
Table 1: Selected Synthetic Reactions Utilizing this compound
| Reaction Type | Reactant(s) | Catalyst/Reagents | Product Class | Reference |
| Suzuki-Miyaura Coupling | 2-vinylphenylboronic acid | Pd catalyst (e.g., with SPhos ligand), CsF | Substituted Biphenyls | tamu.edu |
| C-N Coupling | Secondary Amines | Palladium catalyst | Enamines | |
| C-N Coupling | 2-chloroaniline (B154045) derivatives | Pd₂(dba)₃, Ligand (e.g., BrettPhos), NaOt-Bu | Diphenylamine (B1679370) Intermediates | mit.edunih.gov |
Synthesis of Agrochemicals
Synthesis of Nitrogen-Containing Heterocyclic Systems
A powerful application of this compound is in the synthesis of complex nitrogen-containing heterocyclic compounds. Research has demonstrated that a palladium-catalyzed condensation reaction between this compound and various 2-chloroaniline derivatives produces stable diphenylamine intermediates. nih.govcapes.gov.brnih.gov These common precursors can then be selectively cyclized to form a variety of five, six, or seven-membered heteroaromatic systems, offering an efficient pathway to four distinct and important classes of heterocycles. mit.educapes.gov.brnih.gov
The selectivity of these subsequent intramolecular cyclizations is uniquely controlled by the choice of phosphine (B1218219) ligand used in the palladium catalyst system. nih.govcapes.gov.br This ligand-controlled strategy allows for the targeted synthesis of specific heterocyclic frameworks from a single, easily accessible intermediate. mit.edunih.gov
From the common diphenylamine intermediate derived from this compound, both five-membered indoles and six-membered vinylcarbazoles can be synthesized. mit.edunih.govthieme-connect.com The specific heterocyclic product formed is dictated by the ligand paired with the palladium catalyst during the intramolecular cyclization step. capes.gov.br This method provides a versatile and selective route to these important structural motifs found in many biologically active molecules.
The same ligand-controlled cyclization strategy can be employed to produce larger, seven-membered heterocyclic systems. nih.govcapes.gov.br By selecting the appropriate ligands, the diphenylamine intermediate can be directed to form six-membered acridines or seven-membered dibenzazepines. nih.govthieme-connect.comresearchgate.net For instance, the use of the specific biaryl phosphine ligand DavePhos has been shown to uniquely promote a cascade reaction that directly yields 5H-dibenzazepine derivatives in excellent yields. nih.govresearchgate.netthieme-connect.com This highlights the precision and efficiency of using this compound as a foundational block in complex heterocyclic synthesis.
Table 2: Ligand-Controlled Selective Synthesis of Heterocycles from a this compound-Derived Intermediate
| Precursor | Catalyst System | Ligand | Heterocyclic Product | Ring Size | Reference |
| Diphenylamine Intermediate | Palladium (Pd) | Ligand A | Indole | 5-Membered | nih.govcapes.gov.brnih.gov |
| Diphenylamine Intermediate | Palladium (Pd) | Ligand B | Carbazole (B46965) | 6-Membered | nih.govcapes.gov.brnih.gov |
| Diphenylamine Intermediate | Palladium (Pd) | Ligand C | Acridine (B1665455) | 6-Membered | nih.govcapes.gov.brnih.gov |
| Diphenylamine Intermediate | Palladium (Pd) | DavePhos | Dibenzazepine (B1670418) | 7-Membered | nih.govresearchgate.netthieme-connect.com |
Indoles and Carbazoles
Role as a Cross-Linking Agent in Polymer Chemistry
This compound serves as a valuable monomer and cross-linking agent in polymer chemistry, particularly in the creation of specialized polymers with enhanced properties such as fire resistance. chemicalbook.comguidechem.comlabcompare.com The incorporation of the bromine atom onto the styrene (B11656) backbone introduces a site that can participate in or influence polymerization and subsequent cross-linking reactions. This functionality is particularly exploited in the production of fire-resistant polyesters. chemicalbook.comguidechem.com
In these applications, this compound can be copolymerized with other monomers. The bromine atoms within the resulting polymer matrix can then act as reactive sites for cross-linking, creating a three-dimensional network structure. This network enhances the thermal stability and mechanical properties of the polymer. The presence of bromine also imparts flame retardant characteristics, as brominated compounds can interrupt the combustion cycle in the gas phase.
Furthermore, polymers synthesized from brominated styrenes, such as poly(4-bromostyrene), can be photo-cross-linked. acs.org This process allows for the creation of stable, insoluble polymer films that can serve as macroinitiators for subsequent "grafting-from" polymerizations, leading to complex architectures like interpenetrated polymer networks. acs.org For instance, photo-cross-linked poly(4-bromostyrene) films have been used as supports for the surface-initiated Kumada catalyst-transfer polycondensation of other monomers to create covalently grafted, conductive polymer brushes. acs.org
Versatility in Carbon-Carbon Bond Formation via Cross-Coupling
The carbon-bromine bond in this compound provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, making it a highly versatile building block in organic synthesis and materials science. These reactions enable the formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures, including conjugated polymers, functional materials, and precursors for pharmaceuticals. guidechem.com
Suzuki Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. This compound is an effective coupling partner in these reactions. It has been used in the synthesis of organic semiconductor ladder polymers, where it serves as an end-capping agent to terminate the polymerization process and introduce vinyl groups at the polymer chain ends. google.comrsc.org In one example, after the main step-growth polymerization, this compound was added to react with the remaining boronic ester functions on the polymer chain. rsc.org
The reaction is also fundamental in creating precursors for more complex cyclic molecules. For instance, the Suzuki coupling of this compound with 2-vinylphenylboronic acid is the first step in a two-step synthesis of phenanthrene, a polycyclic aromatic hydrocarbon. tamu.edu This highlights its utility in building complex carbocyclic frameworks.
Moreover, polymers containing bromostyrene units, such as poly(4-bromostyrene), can be chemically modified after polymerization using Suzuki coupling. This post-polymerization modification allows for the introduction of various functional groups onto the polymer backbone. For example, cyclic poly(4-bromostyrene) has been used as a precursor to create cyclic-brush polymers with near-perfect modification efficiency, where the bromine atoms are substituted via Suzuki coupling. rsc.org
| Reactants | Catalyst System | Product Type | Significance | Reference |
|---|---|---|---|---|
| This compound and 2-Vinylphenylboronic Acid | Pd(OAc)₂, SPhos, CsF | Biphenyl derivative | Intermediate for phenanthrene synthesis | tamu.edu |
| Polymer with boronic ester ends and this compound | Pd(PPh₃)₄, K₂CO₃ | End-capped conjugated polymer | Synthesis of ladder polymers | rsc.org |
| Cyclic Poly(4-bromostyrene) and (4-methoxyphenyl)boronic acid | Not specified | Cyclic functional polymer | Post-polymerization modification | rsc.org |
Heck Coupling
The Heck reaction couples unsaturated halides with alkenes in the presence of a palladium catalyst and a base. This compound can participate as the unsaturated halide. This reaction is a key method for synthesizing substituted styrenes and stilbenes. researchgate.net For example, palladium-catalyzed Heck coupling of 2-bromobenzene derivatives with ethylene (B1197577) precursors is a route to synthesize this compound itself, though it can also be used as a substrate for further elaboration. The reaction can be used to form poly(1,4-phenylenevinylene) starting from 4-bromostyrene (B1200502), demonstrating its utility in polymer synthesis. researchgate.net The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, including the use of microwave irradiation to accelerate the process. mdpi.com
| Reactants | Catalyst System | Product Type | Significance | Reference |
|---|---|---|---|---|
| 4-Bromostyrene | Pd catalyst | Poly(1,4-phenylenevinylene) | Synthesis of conjugated polymers | researchgate.net |
| Aryl halides and β-Bromostyrene | Pd(OAc)₂ | Functionalized enynes | Synthesis of functional materials with good functional group tolerance | mdpi.com |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly valuable for synthesizing enynes and other conjugated systems. This compound and its isomers are effective substrates in Sonogashira couplings.
Post-polymerization modification of poly(4-bromostyrene) via Sonogashira coupling has been demonstrated as an effective route to alkyne-functional polymers. acs.orgresearchgate.net By reacting well-defined poly(4-bromostyrene) with terminal alkynes like phenylacetylene (B144264) or 1-hexyne, researchers have created alkyne-rich copolymers. acs.org These reactions showcase the ability to introduce new functionalities and create materials with tailored properties. The choice of catalyst system, such as bis(benzonitrile)palladium dichloride with tris-tert-butylphosphine, is crucial for achieving high conversion rates. acs.org The Sonogashira reaction proceeds under mild conditions, which helps preserve the integrity of the polymer backbone. wikipedia.org
| Reactants | Catalyst System | Product Type | Significance | Reference |
|---|---|---|---|---|
| Poly(4-bromostyrene) and Phenylacetylene | PdCl₂(PhCN)₂ / P(t-Bu)₃ | Poly[(4-phenylethynyl)styrene]-co-poly(4-bromostyrene) | Synthesis of alkyne-functional polymers | acs.org |
| Poly(4-bromostyrene) and 1-Hexyne | PdCl₂(PhCN)₂ / P(t-Bu)₃ | Poly[(4-hexynyl)styrene]-co-poly(4-bromostyrene) | Synthesis of alkyne-functional polymers | acs.org |
| β-Bromostyrene and Terminal Alkynes | Palladacycle complex | Conjugated enynes (E isomers) | Stereospecific synthesis of enynes | researchgate.net |
Computational and Theoretical Investigations of 2 Bromostyrene
Quantum Chemical Characterization of 2-Bromostyrene (B128962)
Quantum chemical methods are employed to characterize the fundamental properties of this compound, including its three-dimensional structure, electronic distribution, and internal dynamics.
The precise arrangement of atoms in this compound has been a subject of both experimental and theoretical investigation. Studies combining gas-phase electron diffraction with ab initio molecular orbital calculations (specifically HF/6-311G(d) and MP2/6-311G(d)) have determined its molecular structure. researchgate.net The experimental data align with a non-planar model where the vinyl group is rotated out of the plane of the benzene (B151609) ring. researchgate.net
This rotation is defined by the dihedral angle τ(C8=C7–C1–C2). The primary conformer exhibits a rotation away from the bromine atom, with a calculated dihedral angle of approximately 155°. researchgate.net Evidence also suggests the possible presence of a second, less abundant conformer with a dihedral angle of about 54°. researchgate.net This non-planar structure contrasts with the often-assumed planarity of styrene (B11656) derivatives, highlighting the steric influence of the ortho-bromo substituent. researchgate.net Geometry optimization has also been approached using semi-empirical methods such as AM1. mdpi.com
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle τ(C8=C7–C1–C2) | ~155° (major conformer) | Gas-phase electron diffraction / Ab initio |
| Dihedral Angle τ(C8=C7–C1–C2) | ~54° (minor conformer) | Gas-phase electron diffraction / Ab initio |
Quantum chemical descriptors provide quantitative insight into the electronic and physical properties of a molecule. For this compound, descriptors such as the dipole moment, quadrupole moment, and molecular volume have been calculated using Density Functional Theory (DFT) to understand how structural changes affect macroscopic properties like the glass transition temperature (Tg) of its corresponding polymer. researchgate.net These descriptors help to quantify the charge distribution and steric profile of the molecule. researchgate.netrsc.org A study calculated these values for the this compound monomer, dimer, and tetramer to correlate them with polymer chain stiffness. researchgate.net
Table 2: Calculated Quantum Chemical Descriptors for this compound Monomer
| Descriptor | Significance |
|---|---|
| Dipole Moment | Measures the overall polarity of the molecule resulting from non-uniform charge distribution. |
| Quadrupole Moment | Provides information about the non-spherical distribution of charge, influencing intermolecular interactions. researchgate.net |
| Molecular Volume | Represents the volume occupied by the molecule, which is related to molecular packing and steric effects. researchgate.net |
The flexibility of the this compound molecule is largely governed by the rotation of the vinyl group relative to the phenyl ring. Theoretical studies at both ab initio and DFT levels have been conducted to analyze the torsional barriers associated with this internal rotation. researchgate.net The calculation of the internal rotation barrier of the vinyl moiety is crucial for understanding the conformational preferences of the molecule. researchgate.net
A detailed conformational analysis has been performed using different energy factorization schemes, such as the total kinetic and potential scheme and Natural Bond Orbital (NBO) theory. researchgate.net Furthermore, the topological analysis of the electron density, as provided by the Atoms-in-Molecules (AIM) theory, has helped to rationalize the stability of different conformers by identifying critical points in the electron density that correspond to intramolecular contacts. researchgate.net These studies provide a detailed picture of the potential energy surface governing the vinyl group's rotation. researchgate.netresearchgate.net
Calculation of Quantum Chemical Descriptors (Dipole, Quadrupole Moments, Molecular Volume)
Mechanistic Elucidation through Computational Modeling
Computational modeling, particularly DFT, is an indispensable tool for investigating the complex mechanisms of reactions involving this compound. It allows for the mapping of reaction pathways, identification of transient species like transition states, and calculation of energy profiles for entire catalytic cycles. google.com
DFT calculations have been instrumental in clarifying the mechanisms of several reactions where this compound is a substrate. A prominent example is the copper(I)-catalyzed 1,3-halogen migration, an unusual transformation where the bromine atom moves from the aryl ring to the benzylic position. escholarship.orgnih.gov Computational studies indicated that this reaction proceeds without any change in the oxidation state of the copper center, occurring instead through a series of formal sigmatropic shifts. google.comescholarship.org DFT was used to identify the transition states for key steps, including hydrometalation and a 1,3-copper shift that dearomatizes the ring. escholarship.orgnih.gov
DFT has also been applied to other reaction types. For instance, in the intramolecular Diels-Alder reactions of this compound-functionalized amides, DFT calculations were used to analyze concerted, polar, and diradical reaction pathways, identifying a low-energy concerted [4+2] cycloaddition pathway. researchgate.net Additionally, the pyrolysis of this compound to generate the o-vinylphenyl radical, a key intermediate in the formation of naphthalene, has been studied computationally. acs.org
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energy profile for a catalytic cycle. uio.no This profile reveals the rate-determining step and provides insights into reaction selectivity. escholarship.org
For the copper(I)-catalyzed 1,3-halogen migration and borylation of this compound, a full energy profile was established using DFT. escholarship.orgnih.gov The proposed mechanism begins with the formation of a phosphine-supported CuH active catalyst (8.1), which then forms a π-olefin complex (8.2) with this compound. escholarship.orgnih.gov The subsequent hydrometalation step to form a benzyl (B1604629) copper intermediate (8.3) was identified as the rate-determining step, possessing the highest energy barrier in the cycle. escholarship.orgnih.gov This intermediate can then undergo a 1,3-copper shift, leading to a dearomatized species (8.4), which rearomatizes via a 1,2-bromide shift to form intermediate 8.5. escholarship.orgnih.gov This detailed energy profile, supported by kinetic studies, provides a comprehensive understanding of the reaction mechanism. escholarship.org
Table 3: Key Intermediates in the DFT-Proposed Catalytic Cycle for the 1,3-Halogen Migration of this compound escholarship.orgnih.gov
| Intermediate | Description | Significance |
|---|---|---|
| 8.1 (L-CuH) | Active catalyst | Initiates the catalytic cycle. |
| 8.2 | π-olefin complex | Precedes C-H bond formation. |
| 8.3 | Benzyl copper species | Branch point for desired migration vs. undesired hydroboration. |
| 8.4 | Dearomatized intermediate | Key species formed after the 1,3-copper shift. |
| 8.5 | Rearomatized bromide complex | Precursor to bromine transfer. |
| 8.6 | Aryl copper species | Final intermediate before product formation and catalyst regeneration. |
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Advanced Theoretical Frameworks Applied to this compound Chemistry
Natural Bond Orbital (NBO) theory is a powerful computational method used to analyze the electronic structure of molecules by translating the complex wavefunctions into a more intuitive chemical language of bonds, lone pairs, and orbital interactions. For this compound and its derivatives, NBO analysis has been pivotal in quantifying electronic parameters that govern reactivity.
Researchers have employed NBO calculations, often using density functional theory (DFT) methods like B3LYP with basis sets such as 6-311++G(2d,p), to determine the charge distribution within the molecule. nih.gov A key application has been the calculation of the electron density at specific atoms, which is crucial for understanding and predicting reaction mechanisms. For instance, in studies of the copper-catalyzed 1,3-halogen migration, the NBO charge at the bromine-bearing carbon (designated as the γ-carbon) was identified as a critical parameter. nih.govrsc.org An increase in electron density at this position was hypothesized and later confirmed to promote the desired migration reaction. nih.gov
NBO analysis also allows for the investigation of hyperconjugative interactions, such as σ → σ* interactions, which can influence molecular conformation and stability. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides a quantitative measure of delocalization and electronic stabilization, offering a deeper understanding of the molecule's ground state and its propensity to engage in specific reaction pathways.
The theory of Atoms in Molecules (AIM), developed by Richard Bader, characterizes the chemical bonding and structure of a molecule based on the topology of its electron density. researchgate.net This method can identify and characterize all types of chemical bonds, including weak intramolecular interactions that are often crucial for determining molecular conformation and reactivity.
While extensive AIM studies focused specifically on this compound are not widely documented, the principles of AIM have been applied to analogous and related molecular systems, demonstrating its utility. researchgate.netresearchgate.net For example, topological analysis of electron density using AIM can reveal subtle, non-covalent contacts, such as weak hydrogen bonds, that influence the preferred three-dimensional structure of a molecule. researchgate.net In systems related to styrene, AIM analysis has been used to predict soft intramolecular contacts between ring hydrogens and vinyl group hydrogens when the molecule adopts a planar conformation. researchgate.net Applying this framework to this compound would allow for the characterization of potential intramolecular interactions involving the bromine atom and the vinyl group, providing insight into the conformational preferences and the stability of different rotamers.
Natural Bond Orbital (NBO) Theory for Electronic Structure Analysis
Predictive Modeling and Correlation of Computational Data with Experimental Yields
A significant application of computational chemistry is the development of models that can predict experimental outcomes, such as reaction yields. This approach saves time and resources by allowing for the in silico screening of substrates and catalysts.
In the context of a copper-catalyzed asymmetric 1,3-halogen migration of this compound derivatives, a quantitative model was successfully developed to predict reaction yields. nih.govrsc.org The model was formulated as a straightforward equation derived from multiple linear regression analysis, correlating experimental yields with computationally derived parameters. The predictive equation took the form:
Predicted Yield = C₀ + C₁(γ) + C₂(χ) + C₃(ΔΔG)
Here, γ represents the electronic effect, χ represents a steric factor, and ΔΔG accounts for the stability of a potential radical intermediate. nih.govrsc.org
The parameters used in the predictive model were derived from optimized molecular structures. nih.gov
Electron Density (γ): This electronic parameter was derived from NBO analysis and represents the charge at the bromine-bearing carbon. nih.govrsc.org The model demonstrated that increasing the electron density at this γ-carbon leads to an increased reaction yield, confirming the initial hypothesis about the reaction mechanism. nih.gov
Steric Parameter (χ): This parameter was defined as the volume of the substituted this compound substrate relative to the parent this compound. nih.govrsc.org It accounts for the steric bulk of the substrate, which can significantly impact the accessibility of the catalyst and, consequently, the reaction yield. The model showed that large remote substituents could be detrimental to the yield, likely due to unfavorable interactions with the bulky catalyst ligand. nih.govrsc.org
The following table presents a selection of substituted this compound substrates and illustrates the correlation between the computationally derived parameters, the model's predicted yield, and the experimentally observed yield in a 1,3-halogen migration reaction.
| Substrate (this compound Derivative) | Electronic Parameter (γ) | Steric Parameter (χ) | Radical Stability (ΔΔG) | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|---|
| Parent | 0.00 | 0.00 | 0.00 | 52 | 52 |
| 4-Methoxy | 0.62 | 0.13 | -0.53 | 85 | 87 |
| 4-Trifluoromethyl | -0.52 | 0.15 | 0.60 | 26 | 24 |
| 4-tert-Butyl | 0.01 | 0.45 | -0.65 | 32 | 30 |
| 5-Fluoro | -0.20 | 0.04 | 0.24 | 42 | 45 |
The development of such predictive models provides invaluable insights that guide further research.
Substrate Scope: The correlation equation allows for the rapid evaluation of hypothetical substrates. rsc.org For example, the model correctly predicted a poor yield for a this compound derivative containing a para-SMe group, which was attributed to sulfur's less effective conjugation compared to oxygen, rendering the γ-carbon relatively electron-poor. rsc.org This predictive power helps chemists to focus experimental efforts on substrates that are most likely to succeed.
Catalyst Design: Understanding the factors that control reactivity informs the design of more efficient catalysts. The computational model highlighted the significant impact of sterics, noting that the bulk of the (S,S)-Ph-BPE catalyst ligand could negatively affect yields for larger substrates. nih.govrsc.org This suggests that designing catalysts with modified steric profiles could broaden the substrate scope or improve yields for specific transformations. Furthermore, in related enantioselective reactions, studies have shown a correlation between the NBO charge on a ligand's atoms and the reaction's stereocontrol, providing a rational basis for designing new ligands with improved performance. scispace.com
Environmental Aspects of Brominated Styrenes in Research Contexts
Degradation Pathways and Environmental Fate Studies
The environmental profile of 2-bromostyrene (B128962), like other brominated organic compounds, is a subject of research due to its presence in industrial applications and as a potential environmental contaminant. Studies have begun to elucidate its behavior and persistence in various environmental compartments. Its release into the environment can occur through waste streams associated with its use as a chemical intermediate and in the manufacturing of certain products. nih.govguidechem.com
Once released, the environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes. In the atmosphere, it is expected to exist primarily as a vapor. nih.gov Its degradation in the air is driven by reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 22 hours, while the half-life for its reaction with ozone is about 6 days. nih.gov Some data suggests that this compound may contribute to the destruction of ozone in the upper atmosphere, posing a potential risk to public health and the environment. ambeed.com
In aquatic systems, research has identified this compound as a brominated disinfection byproduct (Br-DBP). researchgate.net It can form during the ozonation of wastewater that contains bromide ions (Br⁻), with its concentration increasing as the concentration of bromide ions rises. researchgate.net The compound is recognized as being very toxic to aquatic life, with potentially long-lasting effects. ambeed.com Abiotic degradation via hydrolysis is not considered a significant pathway for this compound. nih.gov However, photodegradation through debromination, a process observed in other brominated flame retardants, is a potential abiotic pathway. oecd.org
The biodegradation of this compound is an area of ongoing investigation. While direct studies are limited, research on related compounds provides insight into potential pathways. Microorganisms are known to degrade styrene (B11656), typically through a side-chain oxygenation pathway involving a sequence of enzymes: styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde (B1677652) dehydrogenase (PAD). nih.govfrontiersin.org This pathway is considered a dominant route for microbial styrene metabolism. nih.gov Furthermore, specific bacterial strains, such as those from the genera Pseudomonas and Bacillus, have demonstrated the ability to degrade brominated high-impact polystyrene, indicating a capacity for breaking down brominated styrene structures. researchgate.net Abiotic degradation may also occur in groundwater through reactions with naturally occurring minerals like mackinawite and magnetite, a process documented for other halogenated organic contaminants. navy.mil
Table 1: Summary of Environmental Fate and Degradation Pathways for this compound
| Environmental Compartment | Process | Description | Significance/Half-life |
|---|---|---|---|
| Atmosphere | Photochemical Reaction | Degradation by hydroxyl radicals. nih.gov | Estimated half-life of ~22 hours. nih.gov |
| Atmosphere | Photochemical Reaction | Degradation by ozone. nih.gov | Estimated half-life of ~6 days. nih.gov |
| Aquatic Environment | Formation | Forms as a disinfection byproduct during ozonation of bromide-containing water. researchgate.net | Concentration is dependent on initial bromide levels. researchgate.net |
| Aquatic Environment | Abiotic Degradation | Not expected to undergo hydrolysis. nih.gov | Insignificant pathway. nih.gov |
| Soil/Groundwater | Biotic Degradation | Potential for microbial degradation via side-chain oxygenation, similar to styrene. nih.gov | Pathway inferred; specific rate for this compound not established. |
| Soil/Groundwater | Biotic Degradation | Bacteria capable of degrading brominated polystyrene suggest potential for breakdown. researchgate.net | Pathway inferred; specific rate for this compound not established. |
| General | Abiotic Degradation | Potential for photodegradation via debromination. oecd.org | Pathway inferred from other brominated compounds. |
Research on Broader Environmental Implications of Brominated Organic Compounds
The study of this compound's environmental impact is part of a larger body of research into brominated organic compounds, a diverse group that includes widely used substances like brominated flame retardants (BFRs). A primary concern with many of these compounds is their characterization as persistent, bioaccumulative, and toxic (PBT) pollutants. useforesight.iomdpi.comdiva-portal.org
Persistence and Environmental Distribution Many brominated organic compounds are resistant to degradation, leading to their persistence in the environment. oecd.orgmdpi.com BFRs, for example, can be released from consumer products such as plastics, textiles, and electronics throughout their lifecycle. useforesight.ioeuropa.eu This leads to the contamination of air, water, soil, and sediment. oecd.orgeuropa.eu Due to their stability, these compounds can undergo long-range atmospheric transport, resulting in their detection in remote ecosystems far from their original sources. mdpi.comresearchgate.net
Bioaccumulation and Biomagnification A significant environmental issue associated with brominated organic compounds is their tendency to bioaccumulate. diva-portal.org This process, where the chemical's concentration increases in an organism over time, can lead to biomagnification, where the concentration is further amplified up the food chain. researchgate.net The potential for a chemical to accumulate is often described by its bioaccumulation factor (BAF) or bioconcentration factor (BCF). gdut.edu.cn
Research has shown that many BFRs, including older compounds like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), as well as novel brominated flame retardants (NBFRs), have high bioaccumulation potential. diva-portal.orggdut.edu.cn These compounds have been found in a wide range of wildlife, including fish, birds, and marine mammals, as well as in humans. researchgate.netnih.govacs.org The accumulation of these substances in living tissues raises concerns about potential toxic effects, including endocrine disruption and neurotoxicity. epa.govnih.gov
Table 2: Bioaccumulation Factors (BAF) for Selected Brominated Flame Retardants in Aquatic Species
| Compound | Abbreviation | Species | Bioaccumulation Factor (BAF) |
|---|---|---|---|
| 1,2-bis(2,4,6-tribromophenoxy)ethane | BTBPE | Various aquatic species | 2.09×10³ - 1.20×10⁶ gdut.edu.cn |
| Pentabromoethylbenzene | PBEB | Various aquatic species | 2.04×10³ - 3.47×10⁵ gdut.edu.cn |
| Hexabromobenzene | HBB | Various aquatic species | 525 - 1.23×10⁴ gdut.edu.cn |
Transformation and Byproducts In addition to their persistence, the transformation of brominated organic compounds in the environment and in biota is a key area of study. The degradation of BFRs in living organisms can occur through pathways like reductive debromination and oxidative metabolism, leading to the formation of hydroxylated metabolites. researchgate.net Furthermore, the thermal decomposition of products containing BFRs, such as during incineration or in accidental fires, can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). oecd.org Another significant implication is the formation of brominated disinfection by-products (DBPs) during the chemical disinfection of water containing bromide. epa.govnih.gov These DBPs can sometimes be more carcinogenic or toxic than their chlorinated counterparts, posing a risk to drinking water quality. epa.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromostyrene, and how do reaction conditions influence yield?
- Methodology : this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Heck coupling of 2-bromobenzene derivatives with ethylene precursors using Pd catalysts (e.g., PdCl₂ with JohnPhos ligand) achieves yields up to 78% under optimized conditions . Alternative routes involve lithium-mediated reactions with butadiene monoxide, offering one-step synthesis with high efficiency . Key variables include catalyst loading (0.25–1 mol%), temperature (80–110°C), and solvent polarity (e.g., DMF or toluene).
- Characterization : Confirm identity via NMR (e.g., δ 5.38 ppm for vinyl protons) and IR (e.g., 745 cm for C-Br stretching) .
Q. How can this compound be purified to >98% purity, and what analytical techniques validate purity?
- Purification : Use silica gel chromatography or distillation under reduced pressure (boiling point ~80–85°C at 10 mmHg). For HPLC purification, a reverse-phase Newcrom R1 column with acetonitrile/water gradients achieves baseline separation .
- Validation : Combine GC-MS (to detect volatile impurities) and NMR (to assess integration ratios of aromatic vs. vinyl protons). Elemental analysis (C, H, Br) should align with theoretical values (C: 52.50%; H: 3.85%; Br: 43.65%) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR: Look for vinyl proton splitting patterns (e.g., dd at δ 5.38 ppm) and aromatic coupling constants (e.g., J = 8.1 Hz for ortho protons) .
- IR: Confirm C=C (1630–1600 cm) and C-Br (600–500 cm) stretches .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Case Study : Variable coupling constants (e.g., J = 14 Hz vs. 4 Hz in NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, NOESY) to confirm proton-proton spatial relationships and DFT calculations to model rotational barriers .
- Troubleshooting : Cross-check with high-resolution MS to rule out isotopic interference (e.g., vs. ) and repeat experiments under inert atmospheres to prevent oxidation .
Q. What experimental design strategies optimize this compound’s reactivity in cross-coupling reactions?
- Design of Experiments (DoE) : Screen ligands (e.g., JohnPhos vs. SPhos), solvents (polar aprotic vs. non-polar), and base strength (KCO vs. CsCO) using a fractional factorial approach. Monitor reaction progress via in-situ IR for real-time kinetics .
- Catalytic Efficiency : Lower Pd loadings (0.25 mol%) with bulky ligands reduce side reactions (e.g., homocoupling) while maintaining >75% yield .
Q. How can computational modeling predict this compound’s electronic properties for mechanistic studies?
- Methods : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the vinyl group, which influences electrophilic aromatic substitution (EAS) reactivity. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .
- Applications : Predict regioselectivity in Diels-Alder reactions or radical polymerization initiation sites .
Q. What are the challenges in synthesizing this compound-containing polymers, and how can they be addressed?
- Polymerization : Free-radical polymerization may lead to chain branching due to bromine’s radical scavenging effect. Use controlled radical polymerization (RAFT or ATRP) with Cu(I) catalysts to improve molecular weight distribution .
- Characterization : Employ - NOESY NMR to study polymer tacticity and GPC with multi-angle light scattering (MALS) for absolute molecular weight determination .
Data Contradiction Analysis
Q. Why might reported LogP values for this compound vary across studies, and how can this be mitigated?
- Sources of Error : Differences in measurement techniques (HPLC vs. shake-flask) or solvent systems (octanol/water vs. buffer solutions). Standardize protocols using OECD Guideline 117 for LogP determination .
- Validation : Cross-reference with computational LogP predictors (e.g., ACD/Labs) and ensure compound purity >98% before measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
